5-amino-3-ethyl-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carbonitrile 5-amino-3-ethyl-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC0829813
InChI: InChI=1S/C14H13N5OS/c1-3-10-9(7-15)13(16)19(18-10)14-17-11-5-4-8(20-2)6-12(11)21-14/h4-6H,3,16H2,1-2H3
SMILES: CCC1=NN(C(=C1C#N)N)C2=NC3=C(S2)C=C(C=C3)OC
Molecular Formula: C14H13N5OS
Molecular Weight: 299.35 g/mol

5-amino-3-ethyl-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carbonitrile

CAS No.:

Cat. No.: VC0829813

Molecular Formula: C14H13N5OS

Molecular Weight: 299.35 g/mol

* For research use only. Not for human or veterinary use.

5-amino-3-ethyl-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carbonitrile -

Specification

Molecular Formula C14H13N5OS
Molecular Weight 299.35 g/mol
IUPAC Name 5-amino-3-ethyl-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile
Standard InChI InChI=1S/C14H13N5OS/c1-3-10-9(7-15)13(16)19(18-10)14-17-11-5-4-8(20-2)6-12(11)21-14/h4-6H,3,16H2,1-2H3
Standard InChI Key DLFVUDKNANZMRQ-UHFFFAOYSA-N
SMILES CCC1=NN(C(=C1C#N)N)C2=NC3=C(S2)C=C(C=C3)OC
Canonical SMILES CCC1=NN(C(=C1C#N)N)C2=NC3=C(S2)C=C(C=C3)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator